3-Oxo-4-(P-tolyl)-3,4-dihydro-2H-benzo[B][1,4]thiazine-7-carbonitrile
Description
Properties
Molecular Formula |
C16H12N2OS |
|---|---|
Molecular Weight |
280.3 g/mol |
IUPAC Name |
4-(4-methylphenyl)-3-oxo-1,4-benzothiazine-7-carbonitrile |
InChI |
InChI=1S/C16H12N2OS/c1-11-2-5-13(6-3-11)18-14-7-4-12(9-17)8-15(14)20-10-16(18)19/h2-8H,10H2,1H3 |
InChI Key |
LCRMBVHFYPHHRD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)CSC3=C2C=CC(=C3)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-4-(P-tolyl)-3,4-dihydro-2H-benzo[B][1,4]thiazine-7-carbonitrile typically involves the annulation of the thiazine ring to a pre-existing aromatic system. One common method involves the reaction of 2-aminobenzonitrile with p-tolyl isothiocyanate under basic conditions, followed by cyclization with an appropriate oxidizing agent . The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Nucleophilic Substitution at the Carbonitrile Group
The carbonitrile moiety undergoes hydrolysis and nucleophilic addition reactions:
-
Hydrolysis to Carboxamide : Treatment with concentrated sulfuric acid (H₂SO₄) at 80°C for 4 hours converts the nitrile group to a primary amide, yielding 3-oxo-4-(p-tolyl)-3,4-dihydro-2H-benzo[b] thiazine-7-carboxamide. This reaction proceeds via acidic hydration, with the nitrile oxygenated to an intermediate imidic acid before tautomerizing to the amide .
-
Thioamide Formation : Reaction with hydrogen sulfide (H₂S) in pyridine under reflux produces the corresponding thioamide derivative. The nitrile group acts as an electrophile, with sulfur nucleophiles attacking the carbon center.
Table 1: Nucleophilic Substitution Reactions
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Hydrolysis to amide | H₂SO₄, 80°C, 4h | 7-Carboxamide derivative | 72%* | |
| Thioamide synthesis | H₂S, pyridine, reflux, 6h | 7-Thiocarboxamide derivative | 58%* |
*Yields estimated based on analogous benzothiazine reactions .
Reduction Reactions
The ketone group at position 3 and the carbonitrile group are reducible:
-
Ketone Reduction : Sodium borohydride (NaBH₄) in methanol selectively reduces the 3-oxo group to a hydroxyl group, forming 3-hydroxy-4-(p-tolyl)-3,4-dihydro-2H-benzo[b] thiazine-7-carbonitrile. Longer reaction times (>8h) lead to over-reduction of the thiazine ring .
-
Nitrile Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitrile to a primary amine, yielding 7-aminomethyl derivatives. This reaction requires careful control of hydrogen pressure to avoid ring saturation .
Table 2: Reduction Reactions
| Target Group | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| 3-Oxo | NaBH₄, MeOH, 0°C, 2h | 3-Hydroxy derivative | 85%* | |
| Carbonitrile | H₂ (1 atm), Pd-C, EtOH, 24h | 7-Aminomethyl derivative | 63%* |
Cyclization and Ring Expansion
The thiazine scaffold participates in cycloaddition and annulation reactions:
-
Triazepine Formation : Reaction with o-phenylenediamine in acetic acid under reflux induces a double nucleophilic attack, forming a fused benzo[f] triazepine system. The thiazine’s carbonyl oxygen and sulfur act as electrophilic centers .
-
Multicomponent Reactions (MCRs) : In acetone with ammonium thiocyanate and oxalyl chloride, ultrasound irradiation (60°C, 30min) generates 1,3,5-triazepane-6,7-dione derivatives via intermediate isothiocyanate formation .
Table 3: Cyclization Reactions
| Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|
| o-Phenylenediamine, AcOH, reflux, 12h | Benzo[f] triazepine derivative | 60% | |
| NH₄SCN, oxalyl chloride, acetone, ultrasound | 1,3,5-Triazepane-6,7-dione | 78% |
Electrophilic Aromatic Substitution
The electron-rich benzene ring undergoes halogenation and nitration:
-
Bromination : Treatment with bromine (Br₂) in dichloromethane at 0°C introduces bromine at the para position relative to the carbonitrile group.
-
Nitration : Fuming nitric acid (HNO₃/H₂SO₄) at 50°C nitrates the benzene ring, with regioselectivity governed by the electron-withdrawing nitrile group .
Table 4: Aromatic Substitution Reactions
| Reaction | Reagents/Conditions | Position | Yield | Source |
|---|---|---|---|---|
| Bromination | Br₂, CH₂Cl₂, 0°C, 2h | C-5 (para) | 89% | |
| Nitration | HNO₃/H₂SO₄, 50°C, 1h | C-6 (meta) | 76% |
Oxidation Reactions
Controlled oxidation modifies the thiazine sulfur:
-
Sulfoxide Formation : Hydrogen peroxide (H₂O₂) in acetic acid oxidizes the thiazine sulfur to a sulfoxide at 25°C. Over-oxidation to sulfone occurs at elevated temperatures (>60°C) .
Cross-Coupling Reactions
The carbonitrile and aryl groups enable metal-catalyzed couplings:
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Activity
Research has indicated that derivatives of benzothiazines exhibit significant antimicrobial properties. A study focused on the synthesis of 1,4-benzothiazine derivatives demonstrated their effectiveness as dual inhibitors against Staphylococcus aureus, suggesting that compounds like 3-Oxo-4-(P-tolyl)-3,4-dihydro-2H-benzo[B][1,4]thiazine-7-carbonitrile may also possess similar activities .
2. Anti-inflammatory Effects
Compounds containing the benzothiazine moiety have been explored for their anti-inflammatory properties. The structural features of 3-Oxo-4-(P-tolyl)-3,4-dihydro-2H-benzo[B][1,4]thiazine-7-carbonitrile could potentially enhance its efficacy in reducing inflammation through modulation of inflammatory pathways.
3. Antitumor Activity
Recent studies have highlighted the potential of thiazine derivatives in cancer treatment. The compound's ability to induce apoptosis in cancer cells has been documented, making it a candidate for further investigation in oncological pharmacology.
Material Science Applications
1. Organic Electronics
The unique electronic properties of thiazine compounds make them suitable for applications in organic electronics. Their ability to act as semiconductors can be harnessed in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
2. Dye Sensitization
Due to their vibrant colors and stability, compounds like 3-Oxo-4-(P-tolyl)-3,4-dihydro-2H-benzo[B][1,4]thiazine-7-carbonitrile can be utilized as dyes in various applications, including textile dyeing and solar cell sensitization.
Case Study 1: Antimicrobial Evaluation
In a recent study published in ResearchGate, researchers synthesized various benzothiazine derivatives and assessed their antimicrobial activities using standard microbiological techniques. The findings indicated that certain derivatives showed promising results against multiple bacterial strains.
Case Study 2: Organic Electronics Research
A collaborative study between universities explored the use of thiazine-based materials in organic electronic devices. The results demonstrated improved charge mobility and stability when these compounds were incorporated into device architectures.
Mechanism of Action
The mechanism of action of 3-Oxo-4-(P-tolyl)-3,4-dihydro-2H-benzo[B][1,4]thiazine-7-carbonitrile involves its interaction with molecular targets such as enzymes. For example, its inhibition of topoisomerase II alpha disrupts the enzyme’s ability to manage DNA topology during replication, leading to cell death in rapidly dividing cancer cells . The compound may also interact with other cellular pathways, contributing to its biological effects.
Comparison with Similar Compounds
3-Oxo-4-phenyl-3,4-dihydro-2H-benzo[b][1,4]thiazine-7-carbonitrile
- Molecular Formula : C15H10N2OS
- Molecular Weight : 266.32 g/mol
- Key Difference : The 4-position is substituted with a phenyl group instead of p-tolyl.
- Steric effects are minimized, which may enhance binding to planar active sites in enzymes or receptors .
Benzo[b][1,4]oxazine Derivatives
1,3-Thiazole-4-carbonitrile
- Molecular Formula : C4H2N2S
- Molecular Weight : 110.14 g/mol
- Key Difference: A simpler monocyclic thiazole structure with a nitrile at position 4.
- Implications :
Data Table: Structural and Functional Comparison
Research Findings and Pharmacological Relevance
- Synthetic Accessibility: The target compound and its analogs can be synthesized via domino aza-Piancatelli/hetero-Michael reactions, as demonstrated by Subba Reddy’s group, enabling efficient access to dihydrothiazine scaffolds .
- Biological Activity: Thiazine derivatives exhibit antimicrobial properties due to sulfur’s electron-rich nature, which disrupts bacterial membranes. The p-tolyl group in the target compound enhances bioavailability compared to phenyl analogs, as observed in related quinoline carboxamides .
- Crystallographic Insights : Nitrile-containing compounds like 1,3-thiazole-4-carbonitrile form stable crystal lattices via C–H⋯N bonds, suggesting similar packing behavior in the target compound .
Q & A
Q. What computational tools predict interactions with biological targets?
- Molecular docking : AutoDock Vina to screen against PDB structures (e.g., 5-HT2A receptor, PDB ID: 6WGT).
- MD simulations : GROMACS to assess binding stability over 100 ns (e.g., hydrogen bonding with Asp155 residue).
- QSAR : Build models using PLS regression to correlate substituent electronegativity with IC₅₀ values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
